N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Description
This carbohydrazide derivative features a pyrazole core substituted at position 3 with a 1-naphthyl group and at position 5 with a hydrazide moiety linked to a 4-(dimethylamino)benzylidene group. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions .
Properties
Molecular Formula |
C23H21N5O |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H21N5O/c1-28(2)18-12-10-16(11-13-18)15-24-27-23(29)22-14-21(25-26-22)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,25,26)(H,27,29)/b24-15+ |
InChI Key |
NHYDZXUWLIYHDG-BUVRLJJBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product
Chemical Reactions Analysis
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: Its use in the development of new materials and chemical processes is being explored.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Substituent Impacts
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound provides stronger electron donation than methoxy or chloro substituents, stabilizing the hydrazone linkage and altering charge distribution in DFT studies .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Notes:
- The target compound’s C=N stretch (~1519 cm⁻¹) aligns with similar pyrazolone derivatives, confirming the imine bond’s rigidity .
- Higher molecular weight in the target compound (vs. ) correlates with the 1-naphthyl group, likely reducing solubility in polar solvents .
Table 3: DFT and Molecular Docking Findings
Key Findings :
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a naphthyl group, and a dimethylamino-substituted phenyl group. The synthesis typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic conditions.
Molecular Formula : C18H20N4O
Molecular Weight : 304.38 g/mol
Antioxidant Activity
Several studies have highlighted the antioxidant potential of pyrazole derivatives, including the compound . The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging tests. For instance, compounds similar to this compound have shown significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) | Superoxide Scavenging Activity (%) |
|---|---|---|
| This compound | 85 | 78 |
| Ascorbic Acid | 90 | 80 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, studies have demonstrated that related compounds exhibit potent inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes. The selectivity index for these compounds often surpasses that of traditional anti-inflammatory drugs like ibuprofen and celecoxib .
| Compound | COX-2 Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|
| This compound | 0.05 | >100 |
| Celecoxib | 0.10 | 10 |
The biological activity of this compound is thought to involve multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in oxidative stress and inflammation.
- Radical Scavenging : It effectively neutralizes free radicals, thus protecting cells from oxidative damage.
- Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, it may modulate inflammatory responses.
In Vivo Studies
Recent research has included in vivo assessments using animal models to evaluate the efficacy and safety profile of this compound. In one study, administration of the compound at a dose of 100 mg/kg body weight resulted in significant reductions in markers of inflammation and oxidative stress compared to control groups .
Clinical Relevance
The potential therapeutic applications for this compound include:
- Treatment of inflammatory diseases such as arthritis.
- Use as an antioxidant supplement in chronic diseases associated with oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
